

Imidaprilat-d3: A Technical Guide to Chemical Properties and Stability for Researchers

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Compound of Interest

Compound Name: *Imidaprilat-d3*

Cat. No.: *B13725116*

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This technical guide provides a comprehensive overview of the chemical properties and stability of **Imidaprilat-d3**, a deuterated analog of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril. This document is intended for researchers, scientists, and professionals in drug development who utilize **Imidaprilat-d3** as an internal standard in pharmacokinetic and metabolic studies.

Core Chemical Properties

Imidaprilat-d3 is a stable isotope-labeled form of Imidaprilat, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. The fundamental chemical and physical properties of **Imidaprilat-d3** are summarized in the table below.

Property	Value	Source(s)
Chemical Name	(4S)-3-((2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic Acid	[1][2]
Synonyms	Imidapril Diacid-d5	[2][3]
Molecular Formula	C ₁₈ H ₂₀ D ₃ N ₃ O ₆	[2]
Molecular Weight	380.41 g/mol	[2]
CAS Number	1356019-69-6	[1][3][4]
Melting Point	239-241°C	[3]
Appearance	White to Off-White Solid	
Solubility	Soluble in Water	[3]

Stability and Storage

While specific, in-depth stability studies on **Imidaprilat-d3** are not extensively published, its stability can be largely inferred from studies on its non-deuterated counterpart, Imidaprilat, and general principles of deuterated standards.

Storage Recommendations: For short-term use, **Imidaprilat-d3** may be stored at room temperature. However, for long-term storage, it is recommended to keep it at -20°C to ensure its integrity and prevent degradation.

Degradation Profile: Imidaprilat is a known degradation product of the prodrug Imidapril Hydrochloride. Studies on Imidapril's forced degradation reveal that its decomposition is accelerated by elevated temperature and humidity. The primary degradation pathways for Imidapril are hydrolysis of the ester group to form Imidaprilat and intramolecular cyclization to a diketopiperazine derivative. This suggests that Imidaprilat itself is relatively stable under conditions that favor the hydrolysis of its parent compound.

Forced degradation studies on Imidapril have been conducted under various stress conditions, including:

- Acidic and Basic Hydrolysis: Imidapril undergoes hydrolysis to Imidaprilat.
- Oxidative Stress: The molecule's susceptibility to oxidation has been evaluated.
- Thermal and Photolytic Stress: Exposure to heat and light can induce degradation.

As a deuterated internal standard, the stability of the deuterium label is crucial. The deuterium atoms in **Imidaprilat-d3** are on the phenylpropyl side chain and are not readily exchangeable under typical analytical conditions. However, exposure to extreme pH and high temperatures over prolonged periods could potentially lead to back-exchange with hydrogen from the solvent.

Experimental Protocols

The following is a representative experimental protocol for a forced degradation study and the development of a stability-indicating HPLC method, based on methodologies reported for Imidapril and its degradation products.

Forced Degradation Study

Objective: To generate potential degradation products of **Imidaprilat-d3** and to assess its stability under various stress conditions.

Materials:

- **Imidaprilat-d3**
- Hydrochloric acid (HCl), 0.1 N and 1 N
- Sodium hydroxide (NaOH), 0.1 N and 1 N
- Hydrogen peroxide (H₂O₂), 3%
- Methanol, HPLC grade

- Acetonitrile, HPLC grade
- Water, HPLC grade
- Phosphate buffer

Procedure:

- Acid Hydrolysis: Dissolve **Imidaprilat-d3** in 0.1 N HCl and keep at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH.
- Base Hydrolysis: Dissolve **Imidaprilat-d3** in 0.1 N NaOH and keep at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl.
- Oxidative Degradation: Dissolve **Imidaprilat-d3** in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Keep solid **Imidaprilat-d3** in a hot air oven at 105°C for 48 hours.
- Photostability: Expose a solution of **Imidaprilat-d3** to UV light (254 nm) and fluorescent light for a specified duration as per ICH guidelines.

Analyze all stressed samples by HPLC to identify and quantify any degradation products.

Stability-Indicating HPLC Method

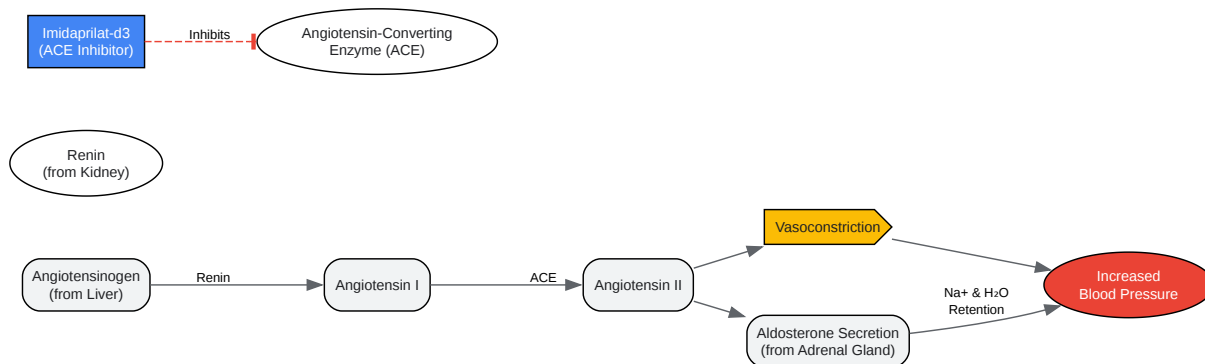
Objective: To develop an HPLC method capable of separating **Imidaprilat-d3** from its potential degradation products.

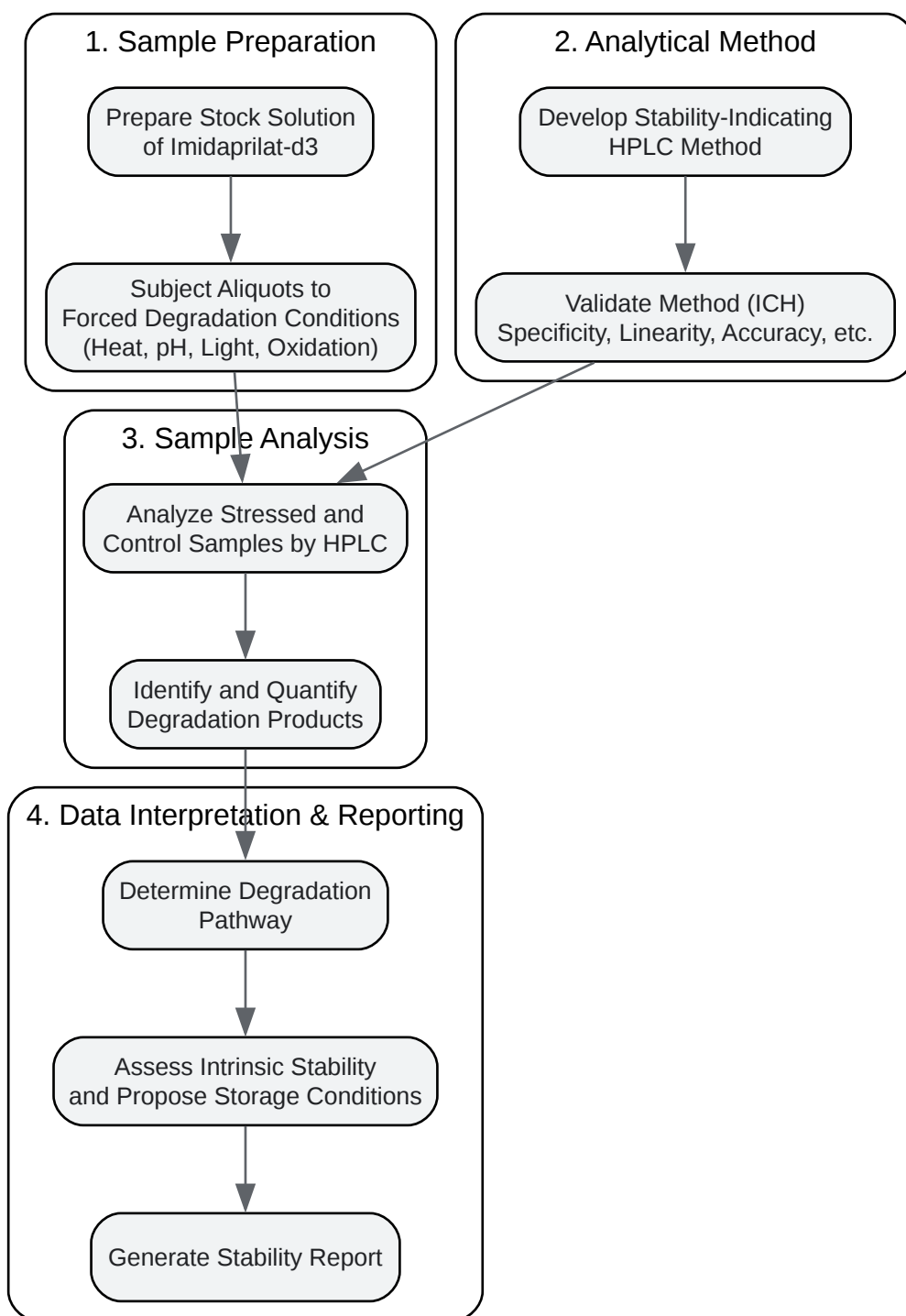
Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A mixture of acetonitrile and phosphate buffer (pH adjusted) in a gradient or isocratic elution. A typical starting point could be Acetonitrile:Phosphate Buffer (e.g., 40:60 v/v).
Flow Rate	1.0 mL/min
Detection Wavelength	215 nm
Injection Volume	20 µL
Column Temperature	30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mechanism of Action and Signaling Pathway

Imidaprilat, the active form of Imidapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II production leads to vasodilation (widening of blood vessels) and reduced sodium and water retention, thereby lowering blood pressure.





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